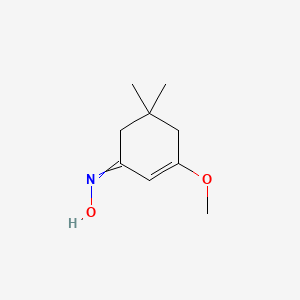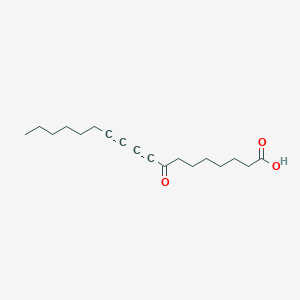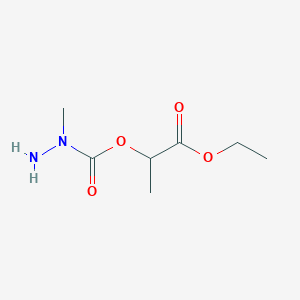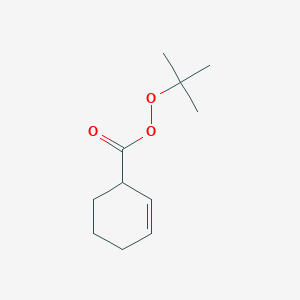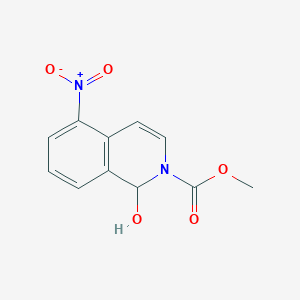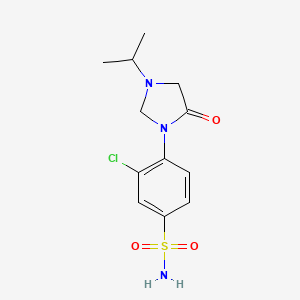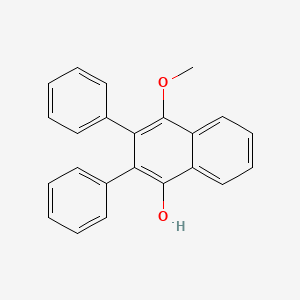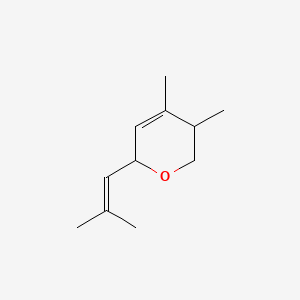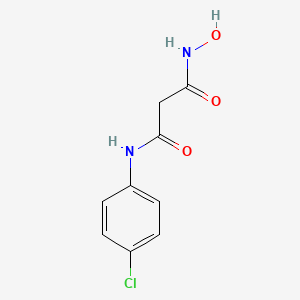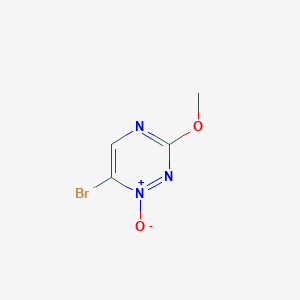
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The addition of a bromine atom at the 6th position, a methoxy group at the 3rd position, and an oxide group at the 1st position further distinguishes this compound
Méthodes De Préparation
The synthesis of 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methoxy-6-bromo-1,2,4-triazine with an oxidizing agent can yield the desired 1-oxide derivative. Industrial production methods often involve multi-step synthesis, starting from readily available raw materials and employing various catalysts and reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups, depending on the reducing agent used.
Substitution: The bromine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include strong nucleophiles such as amines or thiols.
Cycloaddition: The triazine ring can participate in cycloaddition reactions, forming various bicyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specialized properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide exerts its effects involves interactions with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The bromine and methoxy groups can further modulate these interactions, enhancing the compound’s specificity and potency. Pathways involved may include enzyme inhibition or activation, depending on the context of the application .
Comparaison Avec Des Composés Similaires
1,2,4-Triazine, 6-bromo-3-methoxy-, 1-oxide can be compared with other triazine derivatives, such as:
1,2,4-Triazine, 6-chloro-3-methoxy-, 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,2,4-Triazine, 6-bromo-3-ethoxy-, 1-oxide: The ethoxy group provides different chemical properties compared to the methoxy group.
1,2,4-Triazine, 6-bromo-3-methoxy-, 1,2-dioxide:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s properties and applications.
Propriétés
Numéro CAS |
63197-10-4 |
|---|---|
Formule moléculaire |
C4H4BrN3O2 |
Poids moléculaire |
206.00 g/mol |
Nom IUPAC |
6-bromo-3-methoxy-1-oxido-1,2,4-triazin-1-ium |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4-6-2-3(5)8(9)7-4/h2H,1H3 |
Clé InChI |
ZSDYNQHWNNWEPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C([N+](=N1)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


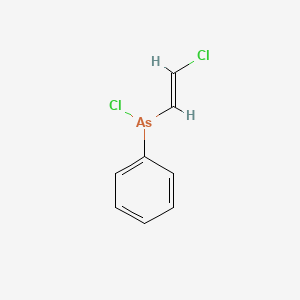
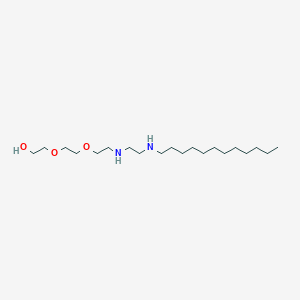
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
